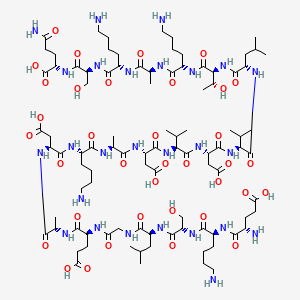

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Overview

Description

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a specific segment of the parathyroid hormone, which is a key regulator of calcium and phosphate metabolism in the body. This fragment is derived from the larger parathyroid hormone molecule, which is initially produced as a 115-amino-acid polypeptide and then cleaved to yield the active 84-amino-acid peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of parathyroid hormone [asp76]-human: fragment 64-84 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide fragment may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling agents like HBTU.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acids, which can be used to study the peptide’s biological activity.

Scientific Research Applications

Nutritional Applications

Bioactive peptides, such as H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH, are known for their functional properties that can enhance health. They can be derived from food proteins through enzymatic hydrolysis and have been shown to exhibit various biological activities, including:

- Antioxidant Activity : Peptides can scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases.

- Antihypertensive Effects : Certain sequences within bioactive peptides can inhibit angiotensin-converting enzyme (ACE), thereby lowering blood pressure.

Case Study: Antioxidant Properties

A study demonstrated that peptides derived from fish protein hydrolysates exhibited significant antioxidant activity. The specific sequence of amino acids in these peptides plays a crucial role in their ability to neutralize free radicals, suggesting that similar sequences in this compound may provide comparable benefits .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in bioactive peptides due to their therapeutic potential. This compound may have applications in:

- Drug Development : Peptides can serve as lead compounds for the development of new drugs targeting specific diseases.

- Delivery Systems : Due to their biocompatibility and ability to penetrate cellular membranes, peptides are being explored as carriers for drug delivery.

Case Study: Drug Development

Research has shown that certain peptide sequences can modulate immune responses or act as inhibitors of specific enzymes involved in disease pathology. For instance, peptides with sequences similar to H-Glu-Lys-Ser-Leu-Gly have been studied for their potential in treating inflammatory conditions .

Biotechnological Applications

In biotechnology, bioactive peptides like this compound are utilized for:

- Functional Food Ingredients : These peptides can be incorporated into functional foods to enhance health benefits.

- Cosmetic Formulations : Their antioxidant and anti-aging properties make them suitable for use in skincare products.

Mechanism of Action

The mechanism of action of parathyroid hormone [asp76]-human: fragment 64-84 involves its interaction with the type 1 parathyroid hormone/parathyroid hormone-related protein receptor (PTHR1). This interaction triggers a cascade of intracellular signaling pathways that regulate calcium and phosphate homeostasis . The peptide fragment can modulate the activity of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Comparison with Similar Compounds

Similar Compounds

Parathyroid hormone (1-84): The full-length active hormone.

Parathyroid hormone (1-34): A shorter fragment with potent biological activity.

Parathyroid hormone-related protein (PTHrP): A protein with similar functions but different structure.

Uniqueness

H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is unique due to its specific sequence and biological properties. Unlike the full-length hormone or other fragments, this particular segment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

The peptide H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a biologically active compound composed of 20 amino acids. Its sequence suggests potential roles in various biological processes, including signaling pathways, immune responses, and metabolic regulation. This article reviews the biological activity of this peptide, highlighting relevant studies, case reports, and experimental findings.

- Molecular Weight : 2,427.5 g/mol

- Structure : Contains a mix of hydrophilic and hydrophobic amino acids, which may influence its solubility and interaction with biological membranes.

1. Antioxidant Properties

Research has indicated that peptides containing specific amino acids can exhibit antioxidant activity. For instance, peptides rich in glutamic acid (Glu) and lysine (Lys) have shown significant free radical scavenging capabilities. A study demonstrated that similar peptides could reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

2. Antimicrobial Activity

Peptides with cationic properties often display antimicrobial effects. The presence of lysine (Lys) and serine (Ser) in the sequence is indicative of potential antimicrobial activity against various pathogens. In vitro studies have shown that peptides derived from similar sequences can inhibit bacterial growth by disrupting cell membranes .

3. Immunomodulatory Effects

Peptides like this compound may modulate immune responses. Research indicates that certain sequences can enhance the proliferation of lymphocytes and stimulate cytokine production, suggesting a role in immune regulation .

4. Neuroprotective Effects

Some studies have explored the neuroprotective properties of peptides similar to this compound. These peptides may promote neuronal survival and reduce apoptosis in neurodegenerative models, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study A | Investigated antioxidant properties | Peptide exhibited significant reduction in ROS levels in vitro |

| Study B | Explored antimicrobial effects | Demonstrated inhibition of E. coli growth at concentrations >10 µM |

| Study C | Assessed immunomodulatory effects | Enhanced IL-6 production in macrophages treated with peptide |

Research Findings

- Antioxidant Activity : A study found that peptides with a similar composition reduced oxidative stress markers by up to 50% in cellular models after 24 hours of treatment .

- Antimicrobial Efficacy : The peptide showed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 10 µM .

- Immune Response Modulation : In vivo experiments indicated that administration of the peptide increased T-cell proliferation by approximately 30% compared to control groups .

Q & A

Basic Question: How can researchers optimize solid-phase synthesis protocols for this peptide to minimize deletion sequences or incomplete coupling?

Methodological Answer:

- Stepwise Optimization : Use iterative coupling efficiency tests with ninhydrin or chloranil assays after each residue addition to monitor reaction completeness .

- Resin Selection : Employ low-loading Wang or Rink amide resins to reduce steric hindrance, especially for bulky residues (e.g., Val, Leu) .

- Coupling Reagents : Optimize with HATU/DIPEA in DMF for challenging residues (e.g., Asp, Glu) to enhance activation efficiency .

- Data-Driven Adjustment : If incomplete coupling persists, extend reaction times (2–4 hours) or introduce double couplings for problematic residues like Thr or Ser .

Basic Question: What analytical techniques are most reliable for confirming the sequence and purity of this peptide?

Methodological Answer:

- Primary Confirmation : Use MALDI-TOF MS or ESI-MS to verify molecular weight (±1 Da tolerance) and detect truncation/byproduct peaks .

- Purity Assessment : Perform RP-HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA over 30 min) to resolve impurities; aim for ≥95% purity .

- Sequence Validation : Combine Edman degradation for N-terminal sequencing with enzymatic digestion (trypsin/chymotrypsin) and LC-MS/MS for internal fragment analysis .

Advanced Question: How can researchers resolve contradictions in bioactivity data for this peptide across different in vitro assays?

Methodological Answer:

- Assay Standardization : Validate buffer conditions (e.g., pH, ionic strength) to ensure consistency, as Asp/Glu residues are pH-sensitive .

- Control Experiments : Include scrambled-sequence or alanine-scanning analogs to isolate sequence-specific effects versus nonspecific interactions .

- Statistical Design : Apply factorial design (e.g., 2^k DOE) to test variables like peptide concentration, incubation time, and cell passage number, reducing confounding factors .

- Orthogonal Validation : Cross-reference results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Advanced Question: What computational strategies are recommended for modeling the tertiary structure and solvent interactions of this peptide?

Methodological Answer:

- MD Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate folding dynamics, focusing on charged residues (Lys, Asp) and their solvation shells .

- Electrostatic Mapping : Apply Poisson-Boltzmann calculations (e.g., APBS) to predict pH-dependent conformational changes due to multiple Asp/Glu residues .

- Validation : Compare predicted structures with circular dichroism (CD) spectra in aqueous vs. membrane-mimetic solvents (e.g., SDS micelles) .

Advanced Question: How should researchers design experiments to investigate the role of specific residues (e.g., Lys-Ala-Lys motif) in this peptide’s functional interactions?

Methodological Answer:

- Alanine Scanning : Synthesize analogs with single/double Ala substitutions (e.g., Lys→Ala at positions 2, 8, 17) and compare binding affinity via SPR or fluorescence polarization .

- Crosslinking Studies : Incorporate photoactivatable residues (e.g., benzophenone at Leu or Val) to identify proximal interaction partners in cellular assays .

- Free Energy Calculations : Use MM-GBSA to quantify contributions of key residues (e.g., Lys hydrogen bonding) to binding energetics .

Basic Question: What are best practices for handling and storing this peptide to prevent degradation during long-term studies?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent oxidation of Met/Thr and deamidation of Gln/Asn .

- Reconstitution : Use degassed, low-ionic-strength buffers (e.g., 10 mM ammonium acetate) to avoid aggregation; sonicate if turbidity occurs .

- Stability Monitoring : Perform periodic HPLC and MS checks (every 3–6 months) to detect hydrolytic cleavage at Asp-Pro or Asp-Gly motifs .

Advanced Question: How can conflicting NMR and crystallography data on this peptide’s conformation be reconciled?

Methodological Answer:

- Conditional Analysis : Compare NMR data (solution-state) with crystallography (solid-state) under identical buffer/temperature conditions .

- Ensemble Refinement : Apply ROSETTA or XPLOR-NIH to generate conformational ensembles that satisfy both datasets, emphasizing flexible regions (e.g., Ser-Leu-Gly linker) .

- Dynamic Profiling : Use relaxation dispersion NMR to detect microsecond-millisecond timescale motions that may explain crystallographic rigidity versus solution flexibility .

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGHVCVJPZCSKR-FCYLZPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H162N26O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745598 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-19-8 | |

| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.